Lobucavir

Description

This compound is a nucleoside analog of deoxyguanine with broad-spectrum antiviral activity. This compound is phosphorylated in vivo to its triphosphate form and inhibits viral DNA polymerase and viral DNA replication.

This compound is a small molecule drug with a maximum clinical trial phase of II.

inhibits the replication of HIV virus in T cells, monocytes & macrophages in vitro by inhibiting DNA polymerase and viral DNA synthesis

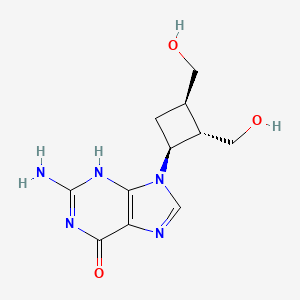

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFOVSGRNGAGDL-FSDSQADBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155063 | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127759-89-1, 126062-18-8 | |

| Record name | Lobucavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127759-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobucavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBUCAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Lobucavir on Viral DNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobucavir is a potent nucleoside analogue of deoxyguanine with broad-spectrum antiviral activity against a range of human pathogenic viruses, including herpesviruses and hepadnaviruses. Its therapeutic efficacy is contingent upon its intracellular conversion to the active triphosphate form, which subsequently targets the viral DNA polymerase. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions with viral DNA polymerase, the kinetics of this inhibition, and its function as a DNA chain terminator. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for relevant assays, and includes visualizations of the critical pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic carbocyclic nucleoside analogue of 2'-deoxyguanosine.[1] Structurally, it possesses a cyclobutane ring in place of the deoxyribose moiety found in natural nucleosides. This modification is critical to its antiviral activity and its mechanism of action. Like many nucleoside analogues, this compound is a prodrug that requires intracellular phosphorylation to exert its antiviral effect. The active metabolite, this compound triphosphate, acts as a competitive inhibitor of viral DNA polymerases and as a chain terminator of viral DNA synthesis. This dual mechanism of action effectively halts viral replication.

The Phosphorylation Pathway of this compound

For this compound to become pharmacologically active, it must be phosphorylated intracellularly to its triphosphate derivative. This process is a critical step in its mechanism of action and is catalyzed by a series of host cellular and, in some cases, viral kinases.

This compound is initially phosphorylated to this compound monophosphate. This initial phosphorylation can be carried out by cellular kinases.[2] In the case of herpes simplex virus (HSV), the viral thymidine kinase (TK) has been shown to phosphorylate this compound, which contributes to its selective activity against this virus.[2][3] Subsequently, cellular kinases further phosphorylate the monophosphate to the diphosphate and finally to the active this compound triphosphate.[1] The levels of phosphorylated metabolites have been observed to be two- to threefold higher in infected cells compared to uninfected cells, suggesting an enhanced activation in the presence of viral infection.[2]

Mechanism of Inhibition of Viral DNA Polymerase

The active form of the drug, this compound triphosphate, directly targets the viral DNA polymerase, a key enzyme in viral replication. The mechanism of inhibition is twofold: competitive inhibition and chain termination.

Competitive Inhibition

This compound triphosphate is a structural analog of the natural substrate deoxyguanosine triphosphate (dGTP). This structural similarity allows it to bind to the active site of the viral DNA polymerase. By competing with dGTP for binding to the enzyme, this compound triphosphate effectively reduces the rate of viral DNA synthesis.[4] Kinetic studies have demonstrated that this compound triphosphate is a potent competitive inhibitor of various viral DNA polymerases.[5]

Chain Termination

Upon binding to the viral DNA polymerase, this compound monophosphate can be incorporated into the growing viral DNA chain. However, due to the structural modification in its cyclobutane ring, which lacks a 3'-hydroxyl group equivalent, the addition of the next nucleotide is prevented.[6] This incorporation of this compound monophosphate results in the premature termination of the elongating DNA strand, thereby halting viral replication.[5][6] While some sources describe it as a nonobligate chain terminator, suggesting that termination may occur a few residues downstream, the ultimate effect is the cessation of DNA synthesis.[5]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound triphosphate against various viral DNA polymerases has been quantified in several studies. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its effectiveness.

| Viral Polymerase | Inhibitor | IC50 (nM) | Ki (nM) | Comments | Reference |

| Human Cytomegalovirus (HCMV) DNA Polymerase | This compound-TP | - | 5 | Potent inhibitor. | [2] |

| Hepatitis B Virus (HBV) Polymerase | This compound-TP | - | - | Potent inhibitor of priming, reverse transcription, and DNA-dependent DNA synthesis. | [4][5] |

| Woodchuck Hepatitis Virus (WHV) Polymerase | This compound-TP | - | 0.9 | High affinity binding. | [5] |

Table 1: Inhibitory Activity of this compound Triphosphate against Viral DNA Polymerases

Detailed Experimental Protocols

In Vitro Viral DNA Polymerase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound triphosphate against a viral DNA polymerase.

Objective: To determine the IC50 and Ki values of this compound triphosphate for a specific viral DNA polymerase.

Materials:

-

Purified viral DNA polymerase

-

Activated DNA template (e.g., activated calf thymus DNA or a specific primer-template)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [α-³²P]dGTP or [³H]dTTP)

-

This compound triphosphate

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl, and bovine serum albumin)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated DNA template, dATP, dCTP, dTTP, and the radiolabeled dNTP at their optimal concentrations.

-

Inhibitor Dilution: Prepare serial dilutions of this compound triphosphate in the assay buffer.

-

Assay Setup: In separate reaction tubes, add the reaction mixture, varying concentrations of this compound triphosphate (or vehicle control), and the viral DNA polymerase.

-

Initiation and Incubation: Initiate the reaction by adding dGTP (the competing substrate). Incubate the reaction tubes at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized DNA on ice. Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

-

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.

-

Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound triphosphate compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

-

To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both dGTP and this compound triphosphate. Analyze the data using Michaelis-Menten kinetics and a suitable plotting method (e.g., Dixon plot or by fitting to the competitive inhibition equation).

-

Intracellular Phosphorylation Assay

This protocol describes a general method to assess the intracellular conversion of this compound to its phosphorylated metabolites.

Objective: To detect and quantify the levels of this compound monophosphate, diphosphate, and triphosphate in cells.

Materials:

-

Cell line of interest (e.g., human embryonic lung fibroblasts for HCMV studies, or a hepatoma cell line for HBV studies)

-

Cell culture medium and supplements

-

This compound

-

Perchloric acid or methanol for extraction

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., anion-exchange or reverse-phase ion-pair)

-

UV detector or mass spectrometer for detection

Procedure:

-

Cell Culture and Treatment: Culture the cells to a desired confluency. Treat the cells with a known concentration of this compound for various time points.

-

Cell Harvesting: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using cold perchloric acid or methanol.

-

Neutralization and Sample Preparation: Neutralize the perchloric acid extracts with potassium hydroxide. Centrifuge to remove the precipitate and collect the supernatant.

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Separate the phosphorylated metabolites of this compound using an appropriate gradient elution.

-

Detect the metabolites using a UV detector at a suitable wavelength or by mass spectrometry for higher sensitivity and specificity.

-

-

Quantification:

-

Use synthetic standards of this compound and its phosphorylated forms to create a standard curve.

-

Quantify the intracellular concentrations of this compound and its metabolites by comparing their peak areas to the standard curve.

-

Conclusion

The antiviral activity of this compound is a result of a well-defined mechanism of action that involves intracellular phosphorylation to its active triphosphate form. This active metabolite then effectively inhibits viral replication by competitively inhibiting the viral DNA polymerase and causing premature chain termination of the nascent viral DNA. The quantitative data underscores its potency against key viral targets. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of this compound's mechanism and to evaluate the potential of new nucleoside analogues in antiviral drug development. A thorough understanding of these core principles is essential for the rational design and development of next-generation antiviral therapies.

References

- 1. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

Lobucavir: A Technical Guide to its Antiviral Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lobucavir (formerly BMS-180194) is a cyclobutyl guanine nucleoside analogue that demonstrated a broad spectrum of antiviral activity in preclinical and early clinical development. Active against members of the Herpesviridae family, Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV), its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then inhibits viral DNA polymerase. Despite promising initial results, including reaching Phase III clinical trials for hepatitis B and herpesvirus infections, its development was discontinued due to long-term carcinogenic risk observed in animal models.[1] This guide provides a detailed overview of this compound's antiviral profile, mechanism of action, and available efficacy data, along with relevant experimental methodologies.

Antiviral Spectrum and Efficacy

This compound exhibited potent inhibitory activity against a range of DNA viruses. Its efficacy is attributed to its action as a non-obligate chain terminator of viral DNA polymerase.[1]

In Vitro Antiviral Activity

Quantitative in vitro data for this compound is limited in publicly available literature. The following table summarizes the available information.

| Virus Family | Virus | Assay Type | Cell Line | Efficacy Metric | Value | Reference(s) |

| Hepadnaviridae | Hepatitis B Virus (HBV) | Cell Culture | 2.2.15 | EC50 | 2.5 ± 0.85 µM | [2] |

| Herpesviridae | Human Cytomegalovirus (HCMV) | Enzyme Inhibition | - | Ki (for DNA Polymerase) | 5 nM | [3] |

| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | Not Specified | EC50 / IC50 | Not Available | - |

| Herpesviridae | Herpes Simplex Virus Type 2 (HSV-2) | Not Specified | Not Specified | EC50 / IC50 | Not Available | - |

| Herpesviridae | Varicella-Zoster Virus (VZV) | Not Specified | Not Specified | EC50 / IC50 | Not Available | - |

| Retroviridae | Human Immunodeficiency Virus (HIV) | Not Specified | Not Specified | IC50 | Not Available | - |

In Vivo Antiviral Efficacy

Preclinical studies in animal models provided evidence of this compound's in vivo antiviral activity. A notable study in woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV), a model for human HBV infection, demonstrated a dose-dependent reduction in viremia.[4]

| Animal Model | Virus | Dosage | Duration | Efficacy Metric | Result | Reference(s) |

| Woodchuck (Marmota monax) | Woodchuck Hepatitis Virus (WHV) | 10 and 20 mg/kg/day (per os) | Not Specified | Reduction in WHV-viremia | 10- to 200-fold | [4] |

| Woodchuck (Marmota monax) | Woodchuck Hepatitis Virus (WHV) | 5 mg/kg/day (per os) | 6 weeks | Reduction in WHV-viremia | 10- to 30-fold | [4] |

| Woodchuck (Marmota monax) | Woodchuck Hepatitis Virus (WHV) | 0.5 mg/kg/day (per os) | 6 weeks | Reduction in WHV-viremia | No significant effect | [4] |

Clinical Trial Data

This compound progressed to Phase III clinical trials for the treatment of Hepatitis B and herpesvirus infections and Phase II for cytomegalovirus infections before its discontinuation.[1] A pilot study was also conducted for its use in treating AIDS.[1] Specific quantitative outcomes from these trials are not widely published. A pilot study in AIDS patients with cytomegalovirus infections was designed to assess the safety and efficacy of two different doses of this compound over 28 days.[5]

Mechanism of Action

This compound is a guanine analog that functions as an antiviral agent by interfering with viral DNA synthesis.[1] Its mechanism can be detailed in the following steps:

-

Cellular Uptake and Phosphorylation: this compound enters host cells and is converted by intracellular enzymes into its active triphosphate form, this compound triphosphate (LBV-TP).[1][3] This phosphorylation can occur in both virus-infected and uninfected cells.[3]

-

Inhibition of Viral DNA Polymerase: LBV-TP acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxyguanosine triphosphate (dGTP).[2]

-

Non-Obligate Chain Termination: Upon incorporation into the growing viral DNA chain, this compound acts as a non-obligate chain terminator. Although it possesses a 3'-hydroxyl group, which is typically required for chain elongation, it is thought to induce a conformational change in the DNA polymerase, hindering its optimal activity two to three nucleotides downstream of its incorporation.[1][2] This mechanism differs from obligate chain terminators that lack a 3'-hydroxyl group and cause immediate termination of DNA synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Plaque Reduction Assay (PRA)

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

-

Cell Seeding:

-

Plate susceptible host cells (e.g., human foreskin fibroblasts for CMV, Vero cells for HSV) in 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of this compound in a cell culture medium.

-

When cells are confluent, aspirate the growth medium and wash the monolayer with phosphate-buffered saline (PBS).

-

Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing the various concentrations of this compound. Include a "no-drug" virus control and a "no-virus" cell control.

-

-

Plaque Visualization and Counting:

-

Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cell monolayer with a crystal violet solution.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

-

The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

-

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

-

Cell Seeding:

-

Seed host cells in 96-well plates at a density that allows for sub-confluency at the time of infection.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of this compound in a cell culture medium.

-

Aspirate the growth medium from the cells and add the diluted this compound.

-

Add a predetermined amount of virus to each well (except for the cell control wells). The amount of virus should be sufficient to cause 100% CPE in the virus control wells within the incubation period.

-

Include cell control (no virus, no drug), virus control (virus, no drug), and compound toxicity control (no virus, with drug) wells.

-

-

Quantification of CPE:

-

Incubate the plates at 37°C until the virus control wells show complete CPE (typically 3-7 days).

-

Quantify cell viability using a method such as the MTT or neutral red uptake assay. This involves adding the respective dye, incubating, and then measuring the absorbance at a specific wavelength.

-

-

Data Analysis:

-

Calculate the percentage of CPE inhibition for each this compound concentration relative to the cell and virus controls.

-

Determine the EC50 value from the dose-response curve.

-

Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active form of a compound on the viral DNA polymerase.

-

Enzyme and Substrate Preparation:

-

Purify the viral DNA polymerase from either recombinant expression systems or virus-infected cells.

-

Prepare a reaction mixture containing a suitable DNA template-primer, deoxyribonucleoside triphosphates (dNTPs, including a radiolabeled dNTP), and the necessary cofactors (e.g., MgCl2, KCl).

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound triphosphate (LBV-TP).

-

Initiate the polymerase reaction by adding the viral DNA polymerase to the reaction mixture containing the template-primer, dNTPs, and varying concentrations of LBV-TP.

-

Incubate the reaction at 37°C for a defined period.

-

-

Quantification of DNA Synthesis:

-

Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).

-

Collect the precipitated DNA on a filter and quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of polymerase inhibition for each concentration of LBV-TP.

-

Determine the 50% inhibitory concentration (IC50).

-

To determine the inhibition constant (Ki), perform kinetic studies by varying the concentration of the natural substrate (dGTP) at fixed concentrations of LBV-TP and analyze the data using Lineweaver-Burk or other kinetic plots.

-

Conclusion

This compound is a nucleoside analogue with a potent and broad-spectrum antiviral activity against several clinically significant DNA viruses. Its unique mechanism of action as a non-obligate chain terminator provided a strong rationale for its development. However, the emergence of long-term toxicity in preclinical studies led to the cessation of its clinical development. The data and methodologies presented in this guide offer a comprehensive overview of this compound's virological profile for researchers in the field of antiviral drug discovery and development. Despite its discontinuation, the study of this compound provides valuable insights into the design and mechanism of action of antiviral nucleoside analogues.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral efficacy of this compound (BMS-180194), a cyclobutyl-guanosine nucleoside analogue, in the woodchuck (Marmota monax) model of chronic hepatitis B virus (HBV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

The Rise and Fall of Lobucavir: A Technical Overview of a Broad-Spectrum Antiviral Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lobucavir, also known by its developmental codes BMS-180194 and Cyclobut-G, is a carbocyclic nucleoside analog of guanine that emerged in the late 20th century as a promising broad-spectrum antiviral agent.[1] Its development, spearheaded by Bristol-Myers Squibb, showcased significant potential against a range of clinically important viruses, including herpesviruses, hepatitis B virus (HBV), and human immunodeficiency virus (HIV).[1][2] The drug progressed through extensive preclinical and clinical evaluations, reaching late-stage clinical trials for several indications.[1] However, its journey was abruptly halted due to safety concerns arising from long-term preclinical toxicology studies.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and eventual discontinuation of this compound, with a focus on the scientific and technical data available.

Discovery and Preclinical Development

The discovery of this compound was part of a broader effort in the pharmaceutical industry to develop novel nucleoside analogs with improved efficacy and safety profiles over existing antiviral therapies. As a guanine analog, this compound was designed to interfere with viral DNA synthesis, a critical step in the replication of many DNA viruses.

In Vitro Antiviral Activity

While specific 50% inhibitory concentration (IC50) values from head-to-head comparative studies are not widely available in the public domain, published research consistently describes this compound as possessing potent in vitro activity against a wide array of viruses.

| Viral Target | Reported In Vitro Activity |

| Herpes Simplex Virus (HSV) | Potent inhibitory activity |

| Human Cytomegalovirus (CMV) | Significant inhibitory effects |

| Hepatitis B Virus (HBV) | Strong inhibition of viral replication |

| Human Immunodeficiency Virus (HIV) | Active against HIV |

Note: Specific IC50 values for this compound against various viral strains are not consistently reported in publicly accessible literature. The table reflects the qualitative descriptions of its potent antiviral activity.

Preclinical In Vivo Efficacy

Preclinical studies in animal models provided early evidence of this compound's potential therapeutic efficacy. A key study in woodchucks chronically infected with woodchuck hepatitis virus (WHV), a model for human HBV infection, demonstrated a dose-dependent reduction in viral load.

| Animal Model | Virus | Dose | Effect on Viral Load |

| Woodchuck | Woodchuck Hepatitis Virus (WHV) | 0.5 mg/kg/day | No significant effect |

| 5 mg/kg/day | 10- to 30-fold reduction in viremia | ||

| 10 and 20 mg/kg/day | 10- to 200-fold reduction in viremia[3] |

These promising preclinical data supported the advancement of this compound into clinical trials.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[1] This process is initiated by viral and/or cellular kinases. The resulting this compound triphosphate acts as a competitive inhibitor of viral DNA polymerases.[1]

Upon incorporation into the growing viral DNA chain, this compound acts as a non-obligate chain terminator. Unlike traditional chain terminators that lack a 3'-hydroxyl group, this compound possesses a hydroxyl group on its cyclobutyl ring. However, its incorporation is thought to induce a conformational change in the DNA-polymerase complex, hindering further DNA elongation.[1]

Clinical Development

This compound progressed through a comprehensive clinical trial program, reaching Phase III studies for the treatment of hepatitis B and herpesvirus infections and Phase II for cytomegalovirus (CMV) infections.[2] A pilot study was also conducted for the treatment of AIDS.[1]

| Clinical Phase | Indication | Status |

| Phase III | Hepatitis B Virus (HBV) Infection | Discontinued |

| Phase III | Herpesvirus Infections | Discontinued |

| Phase II | Cytomegalovirus (CMV) in AIDS patients (NCT00002352) | Completed (Results not publicly available)[1] |

| Pilot Study | HIV/AIDS | Discontinued |

Despite promising initial results in human clinical trials, where the drug was generally well-tolerated with minimal adverse effects, the development was ultimately halted.[1]

Discontinuation and Preclinical Toxicology

In 1999, Bristol-Myers Squibb announced the suspension of all clinical trials of this compound. This decision was based on findings from a long-term carcinogenicity study in mice, which revealed an increased risk of cancer with prolonged use.[4]

Carcinogenicity Study in Mice

A 104-week oral carcinogenicity study was conducted in mice. The study design and key findings are summarized below.

| Parameter | Details |

| Species | Mouse |

| Duration | 104 weeks |

| Dosing (males) | 10, 50, and 250 mg/kg/day |

| Dosing (females) | 30, 150, and 750 mg/kg/day |

| Key Findings | - Squamous cell neoplasia of the upper digestive tract (males and females)- Cervical, vaginal, and cutaneous squamous cell neoplasia (females)- Harderian gland adenomas and adenocarcinomas (males)[4] |

The observed tumor types were similar to those seen with other nucleoside analogs, such as zidovudine and ganciclovir.[4] Although some of these other drugs were approved for clinical use despite these findings, the risk-benefit assessment for this compound led to the cessation of its development.[1]

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral IC50

This protocol describes a standard plaque reduction assay, a common method for determining the in vitro efficacy of an antiviral compound like this compound.

-

Cell Culture:

-

Plate a susceptible host cell line (e.g., Vero cells for HSV, MRC-5 for CMV, HepG2 2.2.15 for HBV) in 6-well plates at a density that will form a confluent monolayer within 24 hours.

-

Incubate at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve a range of desired concentrations.

-

-

Virus Infection and Treatment:

-

When the cell monolayer is confluent, aspirate the growth medium.

-

Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (typically 50-100 plaques per well).

-

After a 1-2 hour adsorption period at 37°C, remove the viral inoculum.

-

Add the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

-

Overlay and Incubation:

-

Overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (this varies depending on the virus, typically 3-14 days).

-

-

Plaque Visualization and Counting:

-

After the incubation period, fix the cells (e.g., with a methanol/acetone mixture).

-

Stain the cell monolayer with a staining solution (e.g., crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

-

Plot the percentage of plaque reduction against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits plaque formation by 50%) using non-linear regression analysis.

-

Conclusion

This compound represents a case study in the challenges of antiviral drug development. Despite demonstrating a promising broad-spectrum antiviral profile and advancing to late-stage clinical trials, unforeseen toxicity in long-term animal studies led to its discontinuation. The story of this compound underscores the critical importance of comprehensive preclinical safety and toxicology evaluations in the drug development pipeline. While it never reached the market, the research into this compound contributed to the broader understanding of nucleoside analog antivirals and their potential mechanisms of both efficacy and toxicity.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Antiviral efficacy of this compound (BMS-180194), a cyclobutyl-guanosine nucleoside analogue, in the woodchuck (Marmota monax) model of chronic hepatitis B virus (HBV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced proliferative changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Lobucavir's Path to Potency: A Technical Guide to Its Intracellular Phosphorylation

For Immediate Release

Wallingford, CT – December 14, 2025 – For researchers, scientists, and drug development professionals engaged in the fight against viral diseases, understanding the activation mechanism of antiviral agents is paramount. This technical guide provides an in-depth exploration of the phosphorylation pathway of Lobucavir, a potent deoxyguanine nucleoside analog, within infected cells. The activation of this compound is a critical prerequisite for its antiviral efficacy, transforming the prodrug into its pharmacologically active triphosphate form.

This compound's conversion to its active moiety is a three-step enzymatic process mediated entirely by host cellular kinases. This reliance on cellular machinery is a key characteristic of its activation, rendering it effective even against viral strains that have developed resistance to other nucleoside analogs through mutations in viral kinases. While the phosphorylation occurs in both uninfected and virus-infected cells, the process is significantly more efficient in the latter, leading to a higher concentration of the active compound where it is most needed.[1][2]

The Phosphorylation Cascade: A Three-Step Journey

The intracellular journey of this compound from a passive prodrug to an active inhibitor of viral DNA synthesis involves a sequential addition of three phosphate groups, catalyzed by a series of cellular kinases.

Step 1: Monophosphorylation by Deoxyguanosine Kinase (dGK)

The initial and often rate-limiting step in the activation of this compound is the addition of the first phosphate group, converting it to this compound monophosphate. As a deoxyguanine analog, this crucial transformation is primarily catalyzed by the mitochondrial enzyme, deoxyguanosine kinase (dGK). This enzyme is responsible for the phosphorylation of purine deoxyribonucleosides as part of the mitochondrial salvage pathway. While specific kinetic data for this compound with dGK is not extensively published, studies on similar purine nucleoside analogs suggest that dGK can act as a competitive inhibitor for the phosphorylation of natural substrates.

Step 2: Diphosphorylation by Guanylate Kinase (GMPK)

Following its formation, this compound monophosphate serves as a substrate for guanylate kinase (GMPK). This ubiquitously expressed enzyme is a key player in the guanine nucleotide metabolic pathway, catalyzing the conversion of guanosine monophosphate (GMP) to guanosine diphosphate (GDP). Studies have shown that GMPK can phosphorylate the monophosphates of various guanosine analogs, a critical step in their bioactivation.

Step 3: Triphosphorylation by Nucleoside Diphosphate Kinase (NDPK)

The final step in the activation cascade is the addition of the third phosphate group to this compound diphosphate, yielding the active this compound triphosphate. This reaction is catalyzed by nucleoside diphosphate kinase (NDPK), a housekeeping enzyme responsible for maintaining the intracellular pool of nucleoside triphosphates. NDPK facilitates the transfer of a phosphate group from a donor, typically ATP, to a nucleoside diphosphate acceptor.

Visualizing the Pathway

To provide a clear visual representation of this critical activation process, the following diagram illustrates the sequential phosphorylation of this compound.

Figure 1. The intracellular phosphorylation pathway of this compound.

Quantitative Analysis of this compound Phosphorylation

The table below summarizes the key components and available quantitative data related to the this compound phosphorylation pathway.

| Step | Substrate | Enzyme | Product | Quantitative Data |

| 1 | This compound | Deoxyguanosine Kinase (dGK) | This compound Monophosphate | Specific kinetic data not available. |

| 2 | This compound Monophosphate | Guanylate Kinase (GMPK) | This compound Diphosphate | Specific kinetic data not available. |

| 3 | This compound Diphosphate | Nucleoside Diphosphate Kinase (NDPK) | This compound Triphosphate | Specific kinetic data not available. |

| Overall | This compound | Cellular Kinases | This compound Triphosphate | 2-3 fold higher levels in infected cells.[1] |

| Inhibition | This compound Triphosphate | Viral DNA Polymerase | - | Ki = 5 nM for HCMV DNA polymerase.[1] |

Detailed Experimental Protocols

The study of nucleoside analog phosphorylation relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments relevant to the investigation of the this compound phosphorylation pathway.

Experimental Workflow for Analyzing this compound Phosphorylation

Figure 2. General experimental workflow for studying this compound phosphorylation.

Protocol 1: Analysis of Intracellular this compound Phosphorylation by HPLC

Objective: To separate and quantify this compound and its phosphorylated metabolites from cell extracts.

Materials:

-

Infected and uninfected cell cultures

-

This compound (radiolabeled or unlabeled)

-

Cell lysis buffer (e.g., 60% methanol, ice-cold)

-

Perchloric acid (0.5 M, ice-cold)

-

Potassium hydroxide (for neutralization)

-

High-Performance Liquid Chromatography (HPLC) system with a strong anion-exchange (SAX) column

-

UV detector or radiometric detector

-

Mobile phase buffers (e.g., ammonium phosphate gradient)

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and infect with the virus of interest. A parallel culture of uninfected cells should be maintained as a control. Treat both sets of cells with a known concentration of this compound and incubate for various time points.

-

Metabolite Extraction:

-

At each time point, wash the cell monolayers with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold 60% methanol.

-

Alternatively, for acid extraction, add ice-cold 0.5 M perchloric acid to the cell pellet and vortex vigorously.

-

Centrifuge to pellet the cellular debris.

-

If using perchloric acid, neutralize the supernatant with potassium hydroxide and remove the resulting precipitate by centrifugation.

-

-

HPLC Analysis:

-

Inject the clarified cell extract onto a SAX HPLC column.

-

Elute the metabolites using a gradient of an appropriate buffer, such as ammonium phosphate, to separate this compound, this compound monophosphate, this compound diphosphate, and this compound triphosphate.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm) for unlabeled compounds or a radiometric detector for radiolabeled compounds.

-

-

Quantification:

-

Identify the peaks corresponding to this compound and its phosphorylated forms by comparing their retention times with those of known standards.

-

Quantify the amount of each metabolite by integrating the peak area and comparing it to a standard curve.

-

Protocol 2: In Vitro Kinase Assay for this compound Phosphorylation

Objective: To determine if a specific kinase can phosphorylate this compound or its phosphorylated derivatives.

Materials:

-

Purified recombinant kinase (e.g., dGK, GMPK, or NDPK)

-

This compound or its mono- or di-phosphate form

-

ATP (phosphate donor)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

For coupled spectrophotometric assays: pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

-

For bioluminometric assays: luciferase/luciferin reagent.

Procedure (Coupled Spectrophotometric Assay for GMPK):

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Initiate Reaction: Add the substrate (this compound monophosphate) and the purified GMPK to the reaction mixture.

-

Monitor Absorbance: Immediately place the reaction in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ is coupled to the formation of ADP, which is produced in equimolar amounts to the diphosphorylated product.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

Procedure (Bioluminometric Assay for NDPK):

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, the substrate (this compound diphosphate), and a phosphate donor (e.g., GTP).

-

Initiate Reaction: Add the purified NDPK to the reaction mixture. The reaction will produce ATP if ADP is used as the acceptor.

-

Measure Luminescence: At specific time points, take aliquots of the reaction and add a luciferase/luciferin reagent. The amount of light produced is proportional to the concentration of ATP generated.

-

Data Analysis: Create a standard curve with known ATP concentrations to quantify the amount of this compound triphosphate produced.

This in-depth guide provides a foundational understanding of the critical phosphorylation pathway that underpins the antiviral activity of this compound. The provided methodologies and diagrams serve as valuable resources for researchers dedicated to the development of novel antiviral therapeutics. Further research to elucidate the specific kinetic parameters of this compound with its activating kinases will undoubtedly contribute to a more complete understanding of its mechanism of action and potential for clinical application.

References

- 1. This compound is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Lobucavir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Lobucavir, a potent antiviral agent. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a detailed look at the molecule's architecture and a practical approach to its synthesis.

Chemical Structure of this compound

This compound is a carbocyclic nucleoside analog of guanine.[1][2] Its chemical structure is characterized by a guanine base attached to a cyclobutane ring, which mimics the deoxyribose sugar moiety found in natural nucleosides. This structural modification is key to its antiviral activity.

| Identifier | Value |

| IUPAC Name | 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one[1] |

| CAS Number | 127759-89-1[1] |

| Molecular Formula | C₁₁H₁₅N₅O₃[1] |

| Molecular Weight | 265.27 g/mol [1] |

| SMILES | C1--INVALID-LINK--N)CO">C@@HCO[1] |

Below is a 2D representation of the chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound has been approached through various routes, with a focus on achieving high stereoselectivity for the chiral cyclobutane ring. A practical and scalable asymmetric synthesis has been reported, which proceeds via a convergent approach. This method has been successfully used to produce kilogram quantities of the drug for clinical studies.

The overall synthetic strategy involves the preparation of a key chiral cyclobutane intermediate, followed by its coupling with a purine base derivative.

Summary of Synthetic Route Yields

| Synthetic Route | Key Features | Overall Yield | Reference |

| Practical Asymmetric Synthesis | Convergent approach, asymmetric [2+2] cycloaddition | 35-40% | Organic Process Research & Development, 1999 |

| Ichikawa's Synthesis | Asymmetric [2+2] cycloaddition with a chiral titanium catalyst | 11% (in 12 steps) | Mentioned in Org. Process Res. Dev., 1999 |

| Pariza's Synthesis | Use of dimenthyl fumarate and thioketene dimethyl acetal | 27% (for cyclobutanone intermediate) | Mentioned in Org. Process Res. Dev., 1999 |

| Cotterill and Roberts' Synthesis | Photochemical rearrangement | 3% (over 11 steps) | Mentioned in Org. Process Res. Dev., 1999 |

Experimental Protocols

The following protocols are generalized from the published literature and provide a framework for the key transformations in the synthesis of this compound. Researchers should consult the primary literature for more specific details and optimize conditions as needed.

Synthesis of the Chiral Cyclobutane Intermediate: [1S-(1α,2β,3α)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzoate ester

This key intermediate is prepared through a multi-step sequence starting with an asymmetric [2+2] cycloaddition.

-

Step 1: Asymmetric [2+2] Cycloaddition: Dimenthyl fumarate is reacted with ketene dimethyl acetal in the presence of a chiral catalyst to furnish a cyclobutane diester.

-

Step 2: Reduction of the Diester: The resulting diester is reduced, typically using a powerful reducing agent like lithium aluminum hydride, to yield the corresponding diol.

-

Step 3: Benzoylation: The hydroxyl groups of the diol are protected by benzoylation, for example, using benzoyl chloride in the presence of a base.

-

Step 4: Deketalization: The ketal protecting group is removed under acidic conditions to yield a cyclobutanone.

-

Step 5: Stereoselective Ketone Reduction: The cyclobutanone is stereoselectively reduced to the desired cyclobutanol using a bulky reducing agent such as LS-Selectride or DIBAC.

Coupling of the Cyclobutane Intermediate with the Purine Base

The final stage of the synthesis involves the coupling of the chiral cyclobutane intermediate with a suitable purine derivative.

-

Step 1: Activation of the Cyclobutanol: The hydroxyl group of the cyclobutanol intermediate is activated to facilitate nucleophilic substitution. A common method is the formation of a triflate by reacting the alcohol with triflic anhydride.

-

Step 2: N9-Alkylation: The activated cyclobutyl triflate is then reacted with the tetra-n-butylammonium salt of 2-amino-6-iodopurine. This reaction proceeds with high regioselectivity at the N9 position of the purine ring.

-

Step 3: Deprotection: The benzoyl protecting groups are removed to yield this compound. This can be achieved through transesterification with sodium methoxide or by saponification with aqueous sodium hydroxide. The latter method has been reported to give a higher yield (91%).

Synthetic Pathway of this compound

The following diagram illustrates the convergent synthetic pathway for this compound.

References

In Vitro Activity of Lobucavir Against Herpes Simplex Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobucavir, a nucleoside analog of deoxyguanine, has demonstrated broad-spectrum antiviral activity against various herpesviruses, including Herpes Simplex Virus (HSV). This technical guide provides a comprehensive overview of the in vitro activity of this compound against HSV-1 and HSV-2, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data on its efficacy.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to exert its antiviral effect. The activation process is initiated by the viral-encoded thymidine kinase (TK), which is predominantly present in HSV-infected cells. This selective phosphorylation by viral TK is a key factor in the targeted activity of this compound.[1][2]

Once converted to this compound monophosphate by HSV TK, cellular kinases further phosphorylate it to the active triphosphate form. This compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase.[3] By mimicking the natural substrate, deoxyguanosine triphosphate (dGTP), this compound triphosphate binds to the active site of the viral DNA polymerase, leading to the termination of the growing viral DNA chain and subsequent inhibition of viral replication.

Quantitative In Vitro Efficacy

The in vitro antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). These values represent the concentration of the drug required to inhibit viral replication or plaque formation by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the drug's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, provides a measure of the drug's therapeutic window.

While specific EC₅₀ and IC₅₀ values for this compound against a wide range of HSV-1 and HSV-2 strains are not extensively consolidated in publicly available literature, studies on its active triphosphate form against related viral polymerases provide insights into its potency. For instance, this compound triphosphate has been shown to be a potent inhibitor of hepadnavirus polymerases with a Ki (inhibition constant) of 0.9 nM, indicating strong binding affinity to the viral enzyme.[3]

Table 1: Inhibitory Activity of this compound Triphosphate Against Hepadnavirus Polymerase

| Parameter | Value | Reference |

| Ki | 0.9 nM | [3] |

Note: This data is for hepadnavirus polymerase and serves as an indicator of the potential potency against HSV polymerase.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anti-HSV activity of this compound.

Plaque Reduction Assay (PRA)

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Materials:

-

Vero cells (or other susceptible cell lines)

-

Herpes Simplex Virus (HSV-1 and HSV-2) strains

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial dilutions of the HSV stock to achieve a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).

-

Compound Preparation: Prepare serial dilutions of this compound in a cell culture medium.

-

Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with the diluted virus in the presence of varying concentrations of this compound or a placebo control.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayers with a medium containing methylcellulose and the corresponding concentration of this compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

-

Staining: Aspirate the overlay medium and fix the cells with a fixing solution (e.g., 10% formalin). Stain the cells with crystal violet solution.

-

Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC₅₀ value is determined as the concentration of this compound that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on the host cells.

Materials:

-

Vero cells (or other susceptible cell lines)

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells into a 96-well plate and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no drug.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC₅₀ value is the concentration of this compound that reduces cell viability by 50%.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound against HSV.

Experimental Workflow for In Vitro Antiviral Activity Assessment

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

References

- 1. This compound is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Inhibition of Hepadnavirus Polymerases by the Triphosphates of BMS-200475 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Lobucavir's Inhibitory Effect on Hepatitis B Virus Replication: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lobucavir is a cyclobutyl-guanosine nucleoside analogue that demonstrated potent inhibitory activity against the hepatitis B virus (HBV) in preclinical studies. As with other nucleoside analogues, it requires intracellular phosphorylation to its active triphosphate form. This compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, targeting all three stages of HBV DNA synthesis: priming, reverse transcription of the pregenomic RNA, and synthesis of the positive DNA strand. Notably, this compound retains activity against lamivudine-resistant HBV strains. Despite promising preclinical and early clinical findings, the development of this compound was discontinued due to an observed carcinogenic risk in long-term animal studies. This guide provides a detailed overview of the mechanism of action, preclinical efficacy, and relevant experimental protocols for this compound as an anti-HBV agent.

Mechanism of Action

This compound is a prodrug that must be metabolized within the host cell to its active form, this compound triphosphate.[1] This active metabolite is a structural analogue of deoxyguanosine triphosphate (dGTP), one of the natural substrates for the HBV DNA polymerase.

The primary mechanism of action of this compound triphosphate is the competitive inhibition of the HBV DNA polymerase with respect to dGTP.[2] By binding to the active site of the viral enzyme, it effectively blocks the incorporation of the natural nucleotide, thereby halting the elongation of the viral DNA chain. Kinetic studies have confirmed this competitive inhibition mechanism.[2]

This compound triphosphate has been shown to inhibit all three distinct enzymatic functions of the HBV polymerase[2]:

-

Priming: The initiation of reverse transcription, where the polymerase synthesizes a short DNA primer.

-

Reverse Transcription: The synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.

-

DNA-dependent DNA Synthesis: The synthesis of the positive-strand DNA to form the relaxed-circular DNA (rcDNA) genome.

Furthermore, this compound acts as a non-obligate chain terminator.[2] After its incorporation into the growing DNA chain, it can hinder the subsequent addition of nucleotides, effectively stalling the replication process.

Figure 1: Mechanism of action of this compound in inhibiting HBV DNA polymerase.

Preclinical Efficacy Data

The antiviral activity of this compound has been evaluated in both in vitro cell culture systems and in vivo animal models.

In Vitro Efficacy

This compound has demonstrated potent inhibition of HBV replication in cell culture models, such as the HepG2 2.2.15 cell line, which constitutively expresses HBV. The 50% effective concentration (EC50) for this compound against wild-type HBV has been reported to be in the micromolar range.[2]

A critical aspect of this compound's profile is its efficacy against nucleoside analogue-resistant HBV strains. Studies have shown that this compound retains significant activity against lamivudine-resistant HBV mutants, albeit with a slight increase in the concentration required for inhibition.[3][4]

Table 1: In Vitro Inhibitory Activity of this compound against HBV

| Virus Strain | Cell Line | Parameter | Value (µM) | Reference(s) |

| Wild-type HBV | HuH-7 | IC50 | < 1 | [3] |

| Lamivudine-resistant (M552V) | HuH-7 | IC50 | 2.2 | [3] |

| Lamivudine-resistant (M552I) | HuH-7 | IC50 | 7.0 | [3] |

| Lamivudine-resistant (L528M/M552V) | HuH-7 | IC50 | 3.5 | [3] |

In Vivo Efficacy

The woodchuck (Marmota monax) model of chronic woodchuck hepatitis virus (WHV) infection is a well-established preclinical model for evaluating anti-HBV therapeutics. Studies in this model have shown that oral administration of this compound leads to a dose-dependent reduction in viremia.

Table 2: In Vivo Antiviral Efficacy of this compound in the Woodchuck Model

| Dose (mg/kg/day) | Duration | Reduction in WHV DNA | Reference(s) |

| 0.5 | 6 weeks | No significant effect | Not specified in abstracts |

| 5 | Not specified | 10- to 30-fold | Not specified in abstracts |

| 10 | Not specified | 10- to 200-fold | Not specified in abstracts |

| 20 | Not specified | 10- to 200-fold | Not specified in abstracts |

Upon cessation of therapy, viremia was observed to return to pre-treatment levels, indicating that this compound is a potent inhibitor of viral replication but does not eradicate the virus.

Clinical Trials and Discontinuation

This compound advanced into phase II and III clinical trials for the treatment of chronic hepatitis B. Early clinical data suggested that the drug was relatively well-tolerated, with common adverse effects including headache, fatigue, and gastrointestinal symptoms. However, the development of this compound was halted due to findings of an increased risk of cancer in long-term rodent carcinogenicity studies. While other approved antiviral nucleoside analogues also carry some carcinogenic risk, the manufacturer decided to discontinue further development. Detailed quantitative results from these clinical trials are not publicly available.

Experimental Protocols

This section outlines the general methodologies used to evaluate the anti-HBV activity of compounds like this compound.

In Vitro Antiviral Activity Assay (HepG2 2.2.15 Model)

This assay quantifies the inhibition of HBV DNA replication in a stable cell line that produces HBV virions.

-

Cell Seeding: HepG2 2.2.15 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Serial dilutions of the test compound (e.g., this compound) are added to the cell culture medium. A positive control (e.g., lamivudine) and a vehicle control are included.

-

Incubation: The cells are incubated for a defined period (typically 6-9 days), with the medium and compound being replaced every 2-3 days.

-

Harvesting: The cell culture supernatant is collected for the analysis of extracellular HBV DNA.

-

DNA Extraction: Viral DNA is extracted from the supernatant.

-

Quantification of HBV DNA: Extracellular HBV DNA levels are quantified using real-time PCR (qPCR).

-

Data Analysis: The percentage of inhibition of HBV DNA replication for each compound concentration is calculated relative to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Figure 2: General workflow for in vitro antiviral activity assay.

Endogenous HBV DNA Polymerase Assay

This cell-free assay directly measures the inhibitory effect of the triphosphate form of a nucleoside analogue on the HBV polymerase activity within isolated viral capsids.

-

Isolation of HBV Nucleocapsids: Intracellular HBV nucleocapsids are isolated from HBV-producing cells (e.g., HepG2 2.2.15).

-

Polymerase Reaction: The isolated nucleocapsids are incubated in a reaction mixture containing deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dCTP), and varying concentrations of the test compound in its triphosphate form (e.g., this compound triphosphate).

-

DNA Synthesis: The reaction allows the endogenous HBV DNA polymerase to synthesize viral DNA, incorporating the radiolabeled dNTP.

-

Stopping the Reaction: The reaction is stopped after a defined incubation period.

-

DNA Purification: The newly synthesized radiolabeled HBV DNA is purified.

-

Analysis: The amount of incorporated radioactivity is measured to determine the level of DNA synthesis. The 50% inhibitory concentration (IC50) is calculated by comparing the polymerase activity in the presence of the inhibitor to the control reaction without the inhibitor.

Analysis of HBV DNA Replicative Intermediates by Southern Blot

This method is used to visualize the different forms of HBV DNA within cells and assess the impact of an antiviral compound on the replication cycle.

-

Cell Treatment and Lysis: HBV-producing cells are treated with the antiviral compound for a specific duration. Total intracellular DNA or Hirt extracts (enriched for episomal DNA) are then prepared.

-

Agarose Gel Electrophoresis: The DNA samples are separated by size on an agarose gel.

-

Southern Transfer: The DNA is transferred from the gel to a nylon or nitrocellulose membrane.

-

Hybridization: The membrane is incubated with a labeled (e.g., radioactive or chemiluminescent) HBV-specific DNA probe that binds to the viral DNA on the membrane.

-

Detection: The labeled probe is detected by autoradiography or imaging, revealing bands corresponding to different HBV DNA forms (e.g., relaxed-circular, double-stranded linear, and single-stranded DNA).

-

Analysis: The intensity of the bands is quantified to determine the relative abundance of each DNA replicative intermediate and assess the effect of the antiviral compound.

Conclusion

This compound is a potent inhibitor of HBV replication with a well-defined mechanism of action targeting the viral DNA polymerase. Its activity against lamivudine-resistant strains made it a promising candidate for HBV therapy. However, its development was halted due to safety concerns, specifically a carcinogenic risk identified in preclinical animal studies. The data and methodologies associated with this compound's preclinical development remain valuable for the scientific community, providing insights into the inhibition of hepadnaviruses and serving as a reference for the evaluation of new anti-HBV nucleoside analogues. The challenges encountered during its development also underscore the importance of long-term safety assessments in the pursuit of novel antiviral therapies.

References

- 1. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Inhibition of Hepadnavirus Polymerases by the Triphosphates of BMS-200475 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibility of lamivudine-resistant hepatitis B virus to other reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

Early Clinical Trial Data for Lobucavir in HIV: A Review of Available Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobucavir (BMS-180194) is a nucleoside analogue of guanine that demonstrated broad-spectrum antiviral activity in preclinical studies.[1] Its development showed potential against herpesviruses, hepatitis B virus (HBV), and Human Immunodeficiency Virus (HIV).[1][2] This technical guide synthesizes the limited publicly available information on the early clinical trial data for this compound in the context of HIV infection, with a primary focus on its investigation for cytomegalovirus (CMV) co-infection in this patient population. It is important to note that the development of this compound was discontinued, reportedly due to long-term safety concerns in preclinical animal studies.[1] Consequently, comprehensive clinical trial data in HIV-infected individuals is scarce in the public domain.

Mechanism of Action

This compound is a guanine analog that functions as an antiviral agent by inhibiting viral DNA polymerase.[1] For its therapeutic effect, this compound must first be phosphorylated to its active triphosphate form by intracellular enzymes.[1] This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Integration of this compound-triphosphate results in the termination of DNA chain elongation, thereby halting viral replication.[3][4]

Figure 1: Proposed mechanism of action for this compound.

Early Clinical Trial Data

The most significant, though limited, source of early clinical data for this compound in HIV-infected individuals comes from a presentation at the 4th Conference on Retroviruses and Opportunistic Infections in 1997 by Lalezari et al.[5][6] The study, titled "In vivo anti-CMV activity and safety of oral this compound in HIV-infected patients," focused primarily on the drug's efficacy against CMV.

Study Design and Experimental Protocol (Inferred)

Based on the abstract title and related documents, the following aspects of the experimental protocol can be inferred:

-

Study Population: HIV-infected patients with asymptomatic CMV shedding.

-

Intervention: Oral administration of this compound.

-

Primary Objective: To assess the in vivo anti-CMV activity and safety of this compound.

-

Endpoints: Likely included changes in CMV viral load in urine and/or semen, and monitoring of adverse events.

Figure 2: Inferred workflow of the early this compound clinical trial.

Quantitative Data Summary

Detailed quantitative data tables are not available. However, a secondary source summarizing the conference presentation mentions the following outcomes:

| Metric | Result |

| CMV Viruria Reduction | A 50% reduction was observed at the two highest doses tested. |

| HIV Viral Load in Semen | A greater than 1 log reduction was noted at the highest dose. |

It is critical to note that this data is sourced from a secondary summary and not the original abstract. The specific doses, patient numbers, and statistical significance are not available.

Preclinical Data

Preclinical studies provided the foundational evidence for this compound's antiviral activity. A study in the woodchuck model of chronic Hepatitis B virus (HBV) infection demonstrated that oral administration of this compound effectively reduced viremia.[4][7] In this model, daily doses of 5, 10, and 20 mg/kg resulted in a dose-dependent reduction in viral DNA levels.[4][7] While not directly transferable to HIV, this study highlights the in vivo antiviral potential of the compound.

Conclusion

The available early clinical trial data for this compound in the context of HIV is very limited, primarily focusing on its activity against CMV co-infection. The discontinuation of its development has left a significant gap in the publicly accessible, detailed clinical data for this compound. While the inferred mechanism of action and preclinical findings suggest a potential antiviral effect, the lack of robust, peer-reviewed clinical trial publications on its anti-HIV efficacy and safety in humans makes a comprehensive assessment impossible. Researchers interested in the historical development of nucleoside analogues for HIV may find this information of interest, but it should be viewed with the significant limitation that the primary data is largely inaccessible.

References

- 1. natap.org [natap.org]

- 2. Human Immunodeficiency Virus Replication and Genotypic Resistance in Blood and Lymph Nodes after a Year of Potent Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. restoredcdc.org [restoredcdc.org]

- 4. This compound is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. respiratory-therapy.com [respiratory-therapy.com]

- 6. iasusa.org [iasusa.org]

- 7. Antiviral efficacy of this compound (BMS-180194), a cyclobutyl-guanosine nucleoside analogue, in the woodchuck (Marmota monax) model of chronic hepatitis B virus (HBV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discontinuation of Lobucavir: A Technical Analysis of Preclinical and Developmental Setbacks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobucavir (BMS-180194), a cyclobutyl guanosine analog, demonstrated significant broad-spectrum antiviral activity in preclinical studies, targeting herpesviruses, human cytomegalovirus (HCMV), and notably, the hepatitis B virus (HBV). Its development progressed to Phase III clinical trials for HBV, generating initial optimism for a new therapeutic option. However, the development of this compound was abruptly halted by its manufacturer, Bristol-Myers Squibb, in 1999. This guide provides a detailed technical examination of the pivotal factors that led to the discontinuation of this compound's development, focusing on the critical preclinical toxicology findings that overshadowed its promising antiviral profile. Through an analysis of available data, experimental protocols, and the underlying mechanism of action, this document aims to offer a comprehensive understanding of the scientific and safety hurdles that terminated the trajectory of this once-promising antiviral agent.

Introduction

This compound emerged in the 1990s as a potent nucleoside analog with a promising profile for treating several viral infections. It reached late-stage clinical development for chronic hepatitis B and herpesvirus infections and was in Phase II trials for cytomegalovirus.[1] Despite early clinical data suggesting it was relatively well-tolerated in human subjects, with common adverse effects being mild and comparable to other nucleoside analogs, its development was ultimately terminated.[1] The primary driver for this decision was the emergence of significant safety concerns from long-term animal carcinogenicity studies.[1] This guide will dissect the available scientific evidence, providing a technical overview of this compound's mechanism of action, preclinical efficacy, and the critical toxicological findings that led to its discontinuation.

Mechanism of Action

This compound is a guanine nucleoside analog that, to exert its antiviral effect, must be anabolically phosphorylated within host cells to its active triphosphate form.[1][2] This process is initiated by intracellular enzymes.[1] Once converted to this compound triphosphate, it acts as a competitive inhibitor of viral DNA polymerase.[2][3]